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Compound of Interest

Compound Name: OXM-7

Cat. No.: B15571457

A detailed guide for researchers and drug development professionals on the comparative
efficacy, safety, and mechanisms of action of the dual GIP/GLP-1 receptor agonist tirzepatide
and the emerging class of dual GLP-1/glucagon receptor agonist oxyntomodulin (OXM)
analogues.

In the rapidly evolving landscape of metabolic disease therapeutics, dual-agonist molecules
have demonstrated significant promise beyond the efficacy of single-agonist agents. This guide
provides a comprehensive comparison of tirzepatide, a first-in-class dual glucose-dependent
insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, and the
investigational class of oxyntomodulin (OXM) analogues, which act as dual GLP-1 and
glucagon (GCG) receptor agonists. As no direct head-to-head clinical trials have been
conducted, this comparison synthesizes available clinical and preclinical data to inform
research and development efforts.

Mechanism of Action: A Tale of Two Dual Agonists

Tirzepatide's "twincretin" effect stems from its activation of both GIP and GLP-1 receptors,
which are key incretin hormones involved in glucose homeostasis.[1] This dual agonism leads
to enhanced glucose-dependent insulin secretion, suppressed glucagon release, slowed
gastric emptying, and central effects on appetite regulation, contributing to its potent
antihyperglycemic and weight loss effects.[1]

Oxyntomodulin analogues, such as the clinical candidate DA-1726, mimic the endogenous gut
hormone oxyntomodulin, which naturally activates both GLP-1 and glucagon receptors.[2][3]
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The activation of the GLP-1 receptor shares the aforementioned benefits of tirzepatide. The
novel aspect of OXM analogues is the additional engagement of the glucagon receptor, which
is thought to increase energy expenditure and improve hepatic fat metabolism.[3][4]

Oxyntomodulin Analogue (e.g., DA-1726)
Tirzepatide (GIP/GLP-1 Receptor Agonist) (GLP-1/Glucagon Receptor Agonist)

Click to download full resolution via product page
Diagram 1: Signaling Pathways of Tirzepatide and OXM Analogues

Clinical Efficacy: A Comparative Overview

Due to the absence of direct comparative trials, this section presents key efficacy data from the
respective clinical trial programs. Tirzepatide's efficacy has been extensively evaluated in the
SURPASS (Type 2 Diabetes) and SURMOUNT (Obesity) programs. Data for oxyntomodulin
analogues is primarily from early-phase clinical trials, with DA-1726 being a prominent
example.

Glycemic Control in Type 2 Diabetes

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.prnewswire.com/news-releases/neurobo-pharmaceuticals-submits-ind-application-to-the-fda-for-a-phase-1-clinical-trial-of-da-1726-for-the-treatment-of-obesity-302023115.html
https://pubmed.ncbi.nlm.nih.gov/32682196/
https://www.benchchem.com/product/b15571457?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Tirzepatide has demonstrated robust, dose-dependent reductions in HbAlc across the
SURPASS program.[1]

Table 1: Glycemic Control with Tirzepatide in Type 2 Diabetes (SURPASS-1)

Tirzepatide 5 Tirzepatide 10 Tirzepatide 15
Parameter Placebo
mg mg mg

Baseline HbAlc

7.9 7.9 8.0 8.0
(%)
Mean Change in
HbAl1c from

-1.87 -1.89 -2.07 +0.04

Baseline at 40
Weeks (%)

Participants
Reaching HbAlc 87 92 86 20
<7.0% (%)

Participants
Reaching HbAlc 31 27 40 1
<5.7% (%)

Data from the SURPASS-1 trial, which evaluated tirzepatide as monotherapy in patients with
type 2 diabetes inadequately controlled with diet and exercise alone.[5]

Clinical data on glycemic control for oxyntomodulin analogues in patients with type 2 diabetes
is still emerging. Preclinical studies and early phase trials suggest a potential for significant
glucose-lowering effects.[4]

Weight Reduction in Obesity

Both tirzepatide and oxyntomodulin analogues have shown significant potential for weight
management.

Table 2: Weight Reduction with Tirzepatide in Obesity (SURMOUNT-1)
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Tirzepatide 5

Tirzepatide 10

Tirzepatide 15

Parameter Placebo
mg mg mg

Baseline Body

] 104.4 105.5 104.7 104.4

Weight (kg)

Mean Percent

Change in Body
-15.0 -19.5 -20.9 -3.1

Weight at 72
Weeks (%)

Participants
Achieving 25% 85 89 91 35
Weight Loss (%)

Participants
Achieving =20% 30 50 57 3
Weight Loss (%)

Data from the SURMOUNT-1 trial in participants with obesity or overweight without type 2
diabetes.[6]

Table 3: Early Weight Reduction Data for DA-1726 in Obesity (Phase 1)

Parameter DA-1726 (32 mg, no titration)
Mean Body Weight Reduction at Day 26 (%) -4.3
Maximum Body Weight Reduction from Baseline
up to -6.3
(%)
Mean Waist Circumference Reduction by Day 16
33 (inches) '
Maximum Waist Circumference Reduction by
up to 3.9

Day 33 (inches)

Data from the multiple ascending dose part of the Phase 1 clinical trial of DA-1726 in
participants with obesity.[7]
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Safety and Tolerability

The safety profiles of both tirzepatide and oxyntomodulin analogues are characterized by
gastrointestinal side effects, which are common to the incretin class of therapies.

Table 4: Common Adverse Events

Adverse Event Tirzepatide (SURMOUNT-1) DA-1726 (Phase 1 MAD)
Nausea 24.6% (5mg) - 33.3% (15mg) 12.5%

Diarrhea 18.7% (5mgq) - 23.0% (15mgq) Not specified

Vomiting 8.3% (5mg) - 18.3% (15mgQ) Not specified

Constipation 16.8% (5mgq) - 11.7% (15mgq) Not specified

Treatment Discontinuation due
4.3% (5mg) - 7.1% (15mg) 0%
to Adverse Events

Tirzepatide data from the SURMOUNT-1 trial.[8] DA-1726 data from the multiple ascending
dose part of the Phase 1 trial; Gl adverse events were reported as mild and mostly resolved
within 24 hours.[7]

Experimental Protocols: A Glimpse into Key Trials

Understanding the methodologies of the clinical trials is crucial for interpreting the data. Below
are summaries of the protocols for a key trial for each compound.

SURMOUNT-1 (Tirzepatide)

o Objective: To evaluate the efficacy and safety of tirzepatide for chronic weight management
in adults with obesity or overweight without type 2 diabetes.[9]

o Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group
trial.[10]

o Participants: 2539 adults with a BMI of =230 kg/m 2 or 227 kg/m 2 with at least one weight-
related complication (excluding diabetes).[6]
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« Intervention: Subcutaneous injection of tirzepatide (5 mg, 10 mg, or 15 mg) or placebo once
weekly for 72 weeks. Dose escalation occurred over 20 weeks.[6]

e Primary Endpoints: Mean percent change in body weight from baseline and the percentage
of participants achieving 25% weight reduction at 72 weeks.[9]

DA-1726 Phase 1 Trial

» Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of
single and multiple ascending doses of DA-1726 in obese, otherwise healthy subjects.[11]

o Design: Randomized, placebo-controlled, double-blind, sequential parallel group study.[12]
» Participants: Obese but otherwise healthy adults with a BMI between 30 and 45 kg/m 2.[13]

 Intervention: The multiple ascending dose part involved four weekly administrations of DA-
1726 or placebo.[14]

e Primary Endpoint: Safety and tolerability, assessed by monitoring adverse events.[11]

o Exploratory Endpoints: Effects on metabolic parameters, cardiac parameters, fasting lipid
levels, body weight, waist circumference, and BMI.[11]
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SURMOUNT-1 Trial Workflow (Tirzepatide)
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Diagram 2: Representative Clinical Trial Workflows

Conclusion and Future Directions

Tirzepatide has established a new benchmark for efficacy in the treatment of type 2 diabetes

and obesity, with substantial and sustained improvements in glycemic control and weight loss
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demonstrated in its extensive Phase 3 program. The dual GIP/GLP-1 receptor agonism
appears to be a highly effective mechanism for addressing multiple facets of metabolic
dysregulation.

Oxyntomodulin analogues represent a promising next wave of metabolic therapies. By
incorporating glucagon receptor agonism, they aim to not only suppress appetite and improve
glycemic control but also to increase energy expenditure, a mechanism that could potentially
lead to even greater weight loss and improvements in hepatic steatosis. The early clinical data
for DA-1726 is encouraging, suggesting good tolerability and clinically meaningful weight
reduction even in short-term studies.

For researchers and drug development professionals, the key takeaway is the validation of
multi-agonist approaches for metabolic diseases. Future head-to-head trials will be essential to
directly compare the efficacy and safety of these different dual-agonist strategies. Furthermore,
long-term cardiovascular outcome trials will be critical to fully elucidate the therapeutic potential
of both tirzepatide and the emerging class of oxyntomodulin analogues. The distinct yet
complementary mechanisms of these two classes of drugs may also open avenues for future
combination therapies to achieve even greater metabolic benefits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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